molecular formula C9H11NO B1297404 1,2,3,4-Tetrahydroisoquinolin-7-ol CAS No. 30798-64-2

1,2,3,4-Tetrahydroisoquinolin-7-ol

Cat. No. B1297404
CAS RN: 30798-64-2
M. Wt: 149.19 g/mol
InChI Key: RADQTHXRZJGDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroisoquinolin-7-ol is a chemical compound with the CAS Number: 30798-64-2 . It has a molecular weight of 149.19 . It is a powder in physical form .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroisoquinolin-7-ol and its analogs has garnered a lot of attention in the scientific community due to their diverse biological activities . Various synthetic strategies have been developed for constructing the core scaffold .


Molecular Structure Analysis

The IUPAC name of this compound is 1,2,3,4-tetrahydro-7-isoquinolinol . The InChI code is 1S/C9H11NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5,10-11H,3-4,6H2 .


Chemical Reactions Analysis

The compound is involved in various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are particularly highlighted .


Physical And Chemical Properties Analysis

The compound has a melting point of 179-182°C . It is stored at a temperature of 4°C . The compound is shipped at normal temperature .

Scientific Research Applications

Biological Activities

THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them valuable in the development of new drugs and treatments.

Medicinal Chemistry

THIQ is widely used in medicinal chemistry. It forms the basis for the development of novel THIQ analogs with potent biological activity . These analogs are used in the treatment of various diseases.

Structural-Activity Relationship (SAR) Studies

THIQ analogs are used in SAR studies to understand the relationship between the structure of a drug and its biological activity . This helps in the design of more effective drugs.

Mechanism of Action Studies

THIQ analogs are used to study their mechanism of action . Understanding how these compounds interact with biological systems can lead to the development of more effective treatments.

Synthetic Strategies

THIQ is used in various synthetic strategies for constructing the core scaffold of different compounds . This makes it a valuable tool in synthetic chemistry.

C(1)-Functionalization

THIQs have been explored for the C(1)-functionalization with alkynes . This process is used in the synthesis of complex organic molecules.

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335, H412 . Precautionary measures include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The compound has a broad range of applications in asymmetric catalysis as chiral scaffolds . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of 1,2,3,4-Tetrahydroisoquinolin-7-ol derivatives are on the rise .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5,10-11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADQTHXRZJGDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329303
Record name 1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinolin-7-ol

CAS RN

30798-64-2
Record name 1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroisoquinolin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

7-Methoxy-1,2,3,4-tetrahydro-isoquinoline and 1,2,3,4-tetrahydro-isoquinolin-7-ol were prepared by a literature procedure (J. Med. Chem. 1987, 30, 2208–2216). 2-(4-Methoxy-phenyl)-1-methyl-ethylamine required for the preparation of 3-methyl-1,2,3,4-tetrahydro-isoquinolin-7-ol was obtained from 1-(4-methoxy-phenyl)-propan-2-one by Procedure X and was subsequently converted to the tetrahydroisoquinoline by the same literature method.
Name
2-(4-Methoxy-phenyl)-1-methyl-ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1,2,3,4-tetrahydro-isoquinolin-7-amine (4.5 g, 30 mmol) in sulfuric acid (6.5 mL, 120 mmol) and water (20 mL) was cooled to 0° C. To this cold solution was added a solution of sodium nitrite (2.51 g, 36 mmol) in water (20 mL) over 15 min. After the addition, the reaction mixture was heated at 120° C. for 2 h and then allowed to cool to rt. Solid Na2CO3 was added slowly to the reaction mixture until no gas generated. A small amount of water was added to dissolve the remaining Na2CO3 and a sticky brown glue was formed. The residue was dissolved in MeOH and filtered through Celite. The filtrate was concentrated to give 1,2,3,4-tetrahydroisoquinolin-7-ol as a brown solid (3.7 g, 82% crude yield), which was directly used in the next step without further purification. MS: 150.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroisoquinolin-7-ol
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinolin-7-ol
Reactant of Route 3
1,2,3,4-Tetrahydroisoquinolin-7-ol
Reactant of Route 4
1,2,3,4-Tetrahydroisoquinolin-7-ol
Reactant of Route 5
Reactant of Route 5
1,2,3,4-Tetrahydroisoquinolin-7-ol
Reactant of Route 6
Reactant of Route 6
1,2,3,4-Tetrahydroisoquinolin-7-ol

Q & A

Q1: What makes 1,2,3,4-tetrahydroisoquinolin-7-ol derivatives interesting for dopamine receptor research?

A: Research indicates that incorporating a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit as the arylamine "head" group in specific antagonist structures leads to strong and selective binding affinity for the dopamine D3 receptor (D3R) []. This selectivity is crucial when studying the role of D3R in the central nervous system without affecting other dopamine receptor subtypes.

Q2: How do these compounds interact with the D3 receptor at a molecular level?

A: Docking studies reveal that 1,2,3,4-tetrahydroisoquinolin-7-ol based ligands orient themselves within the D3R binding site with the arylamine "head" positioned in the orthosteric pocket and the "tail" units extending into the secondary binding pocket []. Importantly, hydrogen bonding between the ligand's phenol moiety and Ser192 in the D3R contributes significantly to binding affinity [].

Q3: What role does the secondary binding pocket play in the selectivity of these compounds for D3R over D2R?

A: The "tail" units of the ligands interact with the secondary binding pocket of D3R, stabilized by hydrogen bonding networks involving Ser 182, Tyr 365, and extracellular loop 2 (ECL2) []. These specific interactions are absent in the D2R due to structural differences in the ECL2 region, contributing to the D3R selectivity observed with these compounds [].

Q4: Has 1,2,3,4-tetrahydroisoquinolin-7-ol been found in natural sources?

A: Yes, an N-methylated derivative, N-Methylisosalsoline (1,2-dimethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol), was identified as a major alkaloid in Hammada scoparia leaves []. Its structure was confirmed through NMR spectroscopy and X-ray crystallography [].

Q5: Are there any examples of 1,2,3,4-tetrahydroisoquinolin-7-ol derivatives being used as research tools?

A: Yes, a derivative called [11C]Ro04-5595, containing the 1,2,3,4-tetrahydroisoquinolin-7-ol core, has been synthesized and evaluated as a potential Positron Emission Tomography (PET) radiotracer for imaging the NR2B subunit of the NMDA receptor in rodent brains []. This radiotracer demonstrated favorable pharmacokinetic properties and selective binding to NR2B-rich brain regions in vivo [].

Q6: What is the significance of structure-activity relationship (SAR) studies for these compounds?

A: SAR studies are crucial for understanding how modifications to the 1,2,3,4-tetrahydroisoquinolin-7-ol scaffold influence D3R binding affinity and selectivity []. For instance, replacing the 7-hydroxyl group with a methoxy group reduces D3R affinity, highlighting the importance of this functional group for potent interaction []. Such insights guide the development of compounds with improved potency and selectivity profiles for research or therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.